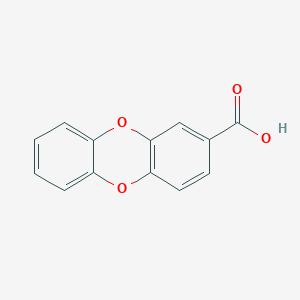

Oxanthrene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxanthrene-2-carboxylic acid is a chemical compound with the CAS Number: 17054-75-0 . It has a molecular weight of 228.2 .

Molecular Structure Analysis

The IUPAC name for Oxanthrene-2-carboxylic acid is 2-oxanthrenecarboxylic acid . The InChI code for this compound is 1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H, (H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving Oxanthrene-2-carboxylic acid are not available, carboxylic acids in general are known to undergo a variety of reactions. For instance, they can participate in esterification reactions, decarboxylation reactions, and reductions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carboxylic acids, including Oxanthrene-2-carboxylic acid, play a key role in organic synthesis . They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used for surface modification of nanoparticles and nanostructures like carbon nanotubes and graphene . This helps promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Polymers

Carboxylic acids are used in the production of polymers and biopolymers . They can be used as monomers, additives, and catalysts .

Antibacterial Activity

Dibenzo-p-dioxin-2,8-dicarboxylic acid has been found to have antibacterial activity against pathogenic oral bacteria E. faecalis . It inhibits E. faecalis through its peptide pheromones in the quorum sensing system .

Biodegradation of Dioxins

Dibenzo-p-dioxin-2-carboxylic acid, being a type of dioxin, can be degraded by certain bacteria . This biodegradation process is considered both economically and environmentally as a better substitute to physicochemical conventional approaches .

Dyes and Pigments

Dibenzo-p-dioxin-2-carboxylic acid can potentially be used in the production of dyes and pigments . These are used in various industries, including toy and ornament material fields .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s structurally related to dioxins, which are known to interact with the aryl hydrocarbon receptor (ahr) in organisms . The AhR is a type of protein that regulates gene expression when bound by specific molecules like dioxins .

Mode of Action

This binding can lead to changes in gene expression, potentially affecting various biological processes .

Biochemical Pathways

For instance, they can disrupt hormone signaling pathways and affect the immune system .

Pharmacokinetics

Dioxins and related compounds are known for their lipophilic properties, which allow them to bioaccumulate in fatty tissues of organisms . This suggests that Oxanthrene-2-carboxylic acid might also have similar properties.

Result of Action

Dioxins and related compounds can cause a variety of effects, including developmental disturbances and cancer due to their interaction with the ahr .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oxanthrene-2-carboxylic acid. For instance, the presence of other pollutants, temperature, pH, and the specific characteristics of the biological system can all impact how this compound behaves .

Eigenschaften

IUPAC Name |

dibenzo-p-dioxin-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNODAPWJQPAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxanthrene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)

![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)

![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)